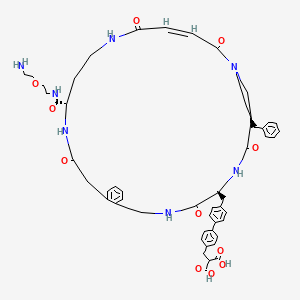
CypD-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CypD-IN-3 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown high affinity for CypD with an IC50 value of 0.01 μM . Cyclophilin D plays a crucial role in regulating the mitochondrial permeability transition pore, which is involved in various pathological conditions such as oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CypD-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s affinity and selectivity for CypD.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using NMR, MS, and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, automation of synthesis, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
CypD-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance or modify the compound’s activity.
Scientific Research Applications
CypD-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various chemical processes.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate cellular processes.
Mechanism of Action
CypD-IN-3 exerts its effects by inhibiting cyclophilin D, which regulates the mitochondrial permeability transition pore. This inhibition prevents the opening of the pore, thereby protecting cells from mitochondrial dysfunction and cell death . The molecular targets and pathways involved include interactions with the F1F0-ATP synthase, phosphate carrier, and adenine nucleotide translocator .
Comparison with Similar Compounds
Similar Compounds
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Debio 025: Another cyclophilin inhibitor with potential therapeutic applications.
Sanglifehrin A: A natural product with cyclophilin inhibitory activity.
Uniqueness of CypD-IN-3
This compound is unique due to its high selectivity and potency for cyclophilin D, with an IC50 value of 0.01 μM . Unlike other cyclophilin inhibitors, this compound is specifically designed to target mitochondrial dysfunction without significant off-target effects, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C53H61N7O11 |
|---|---|
Molecular Weight |
972.1 g/mol |
IUPAC Name |
2-[[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C53H61N7O11/c54-23-27-71-28-25-56-48(64)43-21-24-55-45(61)19-20-47(63)60-26-6-22-53(34-60,32-37-7-2-1-3-8-37)52(70)59-44(49(65)57-33-41-10-5-4-9-40(41)31-46(62)58-43)30-36-13-17-39(18-14-36)38-15-11-35(12-16-38)29-42(50(66)67)51(68)69/h1-5,7-20,42-44H,6,21-34,54H2,(H,55,61)(H,56,64)(H,57,65)(H,58,62)(H,59,70)(H,66,67)(H,68,69)/b20-19+/t43-,44-,53-/m0/s1 |
InChI Key |
ZHNYUSCORILKFS-FCZRSVTRSA-N |
Isomeric SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




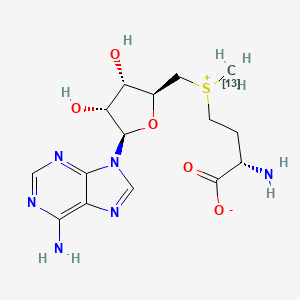
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
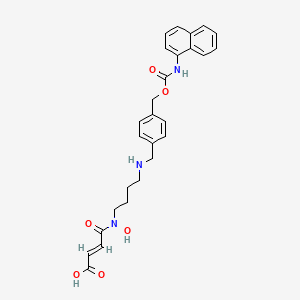


![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
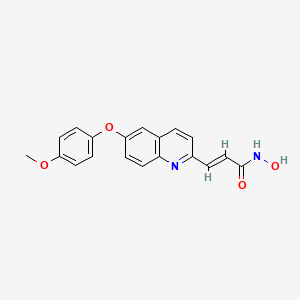
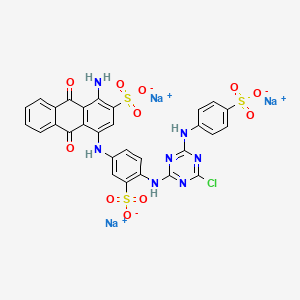
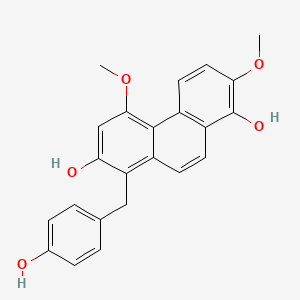
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)


